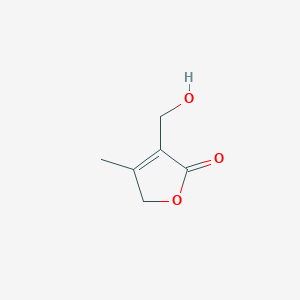

3-hydroxymethyl-4-methyl-furan-2(5H)-one

Description

3-Hydroxymethyl-4-methyl-furan-2(5H)-one is a substituted furanone derivative characterized by a hydroxymethyl (-CH2OH) group at position 3 and a methyl (-CH3) group at position 4 of the furan-2(5H)-one core. Furan-2(5H)-ones are cyclic esters with a conjugated dienone system, making them reactive intermediates in multicomponent reactions and bioactive molecule development .

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-(hydroxymethyl)-3-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |

InChI Key |

HVNDECDCMWQSGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Substituent Position : The position of substituents significantly impacts reactivity and bioactivity. For example, 4-hydroxy-3-methylfuran-2(5H)-one (4-OH, 3-CH3) exhibits antimicrobial properties, while 3-(4-fluorophenyl)-4-hydroxy analogs show enhanced anti-inflammatory activity due to aromatic electron-withdrawing groups .

- Functional Groups : Hydroxymethyl (-CH2OH) groups (as in the target compound) may enhance solubility compared to methyl (-CH3) or aryl substituents.

Synthesis Strategies: Multicomponent Reactions: Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one are synthesized via telescoped multicomponent condensations, demonstrating high yields (84%) and scalability . Condensation with Amines: Derivatives with aminomethylene groups (e.g., 3-((dimethylamino)methylene)furan-2(3H)-ones) are prepared via reactions with dimethylformamide dimethyl acetal (DMF-DMA), optimized in polar aprotic solvents .

Biological Activities: Antimicrobial: 3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one shows activity against multidrug-resistant Staphylococcus aureus due to its conjugated dienone system and fluorophenyl hydrophobicity . Anticancer: Hetarylaminomethylene derivatives (e.g., 5-(4-chlorophenyl)-3-aminomethylene analogs) inhibit kinases and cancer cell proliferation .

Physicochemical Properties: Crystal Structure: In 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the dihedral angle between the furanone core and aryl group (17.86°) influences molecular packing and bioavailability . Spectroscopy: NMR data for dimethylaminomethyl-substituted furanones (e.g., δ 2.29 ppm for N-CH3) provide benchmarks for verifying analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.